molecular formula C9H9FO B1526565 6-Fluoro-2,3-dihydro-1h-inden-1-ol CAS No. 52085-94-6

6-Fluoro-2,3-dihydro-1h-inden-1-ol

Cat. No. B1526565
CAS RN: 52085-94-6
M. Wt: 152.16 g/mol
InChI Key: CLUAHEPQMQFYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,3-dihydro-1h-inden-1-ol is a chemical compound with the molecular formula C9H9FO . It is also known as 6-fluoro-1-indanol .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,3-dihydro-1h-inden-1-ol consists of a five-membered ring fused with a six-membered ring, with a fluorine atom attached to the sixth carbon . The molecular weight of this compound is 152.17 .


Physical And Chemical Properties Analysis

6-Fluoro-2,3-dihydro-1h-inden-1-ol is a powder at room temperature . Its predicted boiling point is 237.1±35.0 °C, and its predicted density is 1.271±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial Application

Specific Scientific Field

This falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds have been studied for their antimicrobial properties . Similarly, halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have also been synthesized and tested for their antibacterial and antifungal properties .

Methods of Application or Experimental Procedures

The compounds were synthesized by Claisen-Schmidt reaction and by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were then tested for their antimicrobial activities against various bacteria and fungi .

Results or Outcomes

The compounds showed potent antibacterial action with broad-spectrum antibacterial activity . Some compounds also showed potent antifungal properties . In another study, one of the compounds was found to be a more effective antibacterial and antifungal agent than the other .

Computational Chemistry

Specific Scientific Field

This falls under the field of Computational Chemistry .

Summary of the Application

2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds have been studied using density functional theory (DFT) .

Methods of Application or Experimental Procedures

The in-depth structural analysis of optimized molecular structures, bond lengths, and bond angles has been discussed using DFT with B3LYP/6-311++G(d,p) basis set .

Results or Outcomes

The geometrical parameters, frontier molecular orbitals, global reactivity parameters, and MESP surfaces were all predicted using the same basis set on completely optimized geometries . Ionization potential, electron affinity, electronegativity, chemical hardness, global softness, global electrophilicity, and chemical potential were calculated using HOMO and LUMO energy values .

Antiviral Application

Specific Scientific Field

This falls under the field of Medicinal Chemistry and Virology .

Summary of the Application

Indole derivatives, which are structurally similar to 2,3-dihydro-1H-inden-1-one, have been studied for their antiviral properties .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested for their antiviral activities against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Results or Outcomes

Some of the compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

Organic Solar Cells

Specific Scientific Field

This falls under the field of Material Science and Renewable Energy .

Summary of the Application

2,3-dihydro-1H-inden-1-one derivatives, specifically 2-(5,6-Difluoro-2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile, have been used in the core of photovoltaic devices to achieve higher current and reduced energy loss for nonfullerene solar cells .

Methods of Application or Experimental Procedures

The compound is incorporated into the core of photovoltaic devices .

Results or Outcomes

The incorporation of the compound improved the power conversion efficiency and fill factor of batteries .

Antifungal Application

Specific Scientific Field

This falls under the field of Medicinal Chemistry and Mycology .

Summary of the Application

Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antifungal properties .

Methods of Application or Experimental Procedures

The compounds were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds have been tested for their antifungal activities against two fungal agents, Aspergillus niger and Candida albicans .

Results or Outcomes

Few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Antimalarial Application

Specific Scientific Field

This falls under the field of Medicinal Chemistry and Parasitology .

Summary of the Application

Indole derivatives, which are structurally similar to 2,3-dihydro-1H-inden-1-one, have been studied for their antimalarial properties .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested for their antimalarial activities .

Results or Outcomes

Some of the compounds showed inhibitory activity against malaria .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation, washing thoroughly after handling, and storing at room temperature .

Future Directions

Indole derivatives, which include compounds similar to 6-Fluoro-2,3-dihydro-1h-inden-1-ol, have been studied for their potential therapeutic applications . These compounds have shown a broad range of biological activities, suggesting that they could be explored for new therapeutic possibilities .

properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUAHEPQMQFYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dihydro-1h-inden-1-ol

CAS RN

52085-94-6
Record name 6-fluoro-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-indan-1-one (0.50 g, 3.3 mmol) in DCE (10 mL) and MeOH (10 mL) was added NaBH4 (0.25 g, 6.6 mmol). After 30 min the reaction was quenched with H2O (10 mL) and extracted with CH2Cl2 (3×20 mL). The organic layers were combined and dried to give the title compound (0.49 g, 97%). MS (ESI): mass calcd. for C9H7FO, 150.1; m/z found, 151.4 [M+H]+. 1H NMR (CDCl3): 7.23-7.13 (m, 1H), 7.09 (dd, J=8.6, 2.5 Hz, 1H), 6.99-6.90 (m, 1H), 5.21 (t, J=6.3 Hz, 1H), 3.13-2.91 (m, 1H), 2.85-2.68 (m, 1H), 2.63-2.44 (m, 1H), 2.09-1.74 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2,3-dihydro-1h-inden-1-ol
Reactant of Route 2
6-Fluoro-2,3-dihydro-1h-inden-1-ol
Reactant of Route 3
6-Fluoro-2,3-dihydro-1h-inden-1-ol
Reactant of Route 4
6-Fluoro-2,3-dihydro-1h-inden-1-ol
Reactant of Route 5
6-Fluoro-2,3-dihydro-1h-inden-1-ol
Reactant of Route 6
6-Fluoro-2,3-dihydro-1h-inden-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.